REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]#[N:8])=[CH:5][C:4]2[C:9]([CH2:12][CH2:13][CH2:14][CH2:15][N:16]3[CH2:21][CH2:20][N:19]([C:22]4[CH:23]=[CH:24][C:25]5[O:30][C:29]([C:31]([NH2:33])=[O:32])=[CH:28][C:26]=5[CH:27]=4)[CH2:18][CH2:17]3)=[CH:10][NH:11][C:3]=2[CH:2]=1.[ClH:34]>CC(O)C>[CH:1]1[C:6]([C:7]#[N:8])=[CH:5][C:4]2[C:9]([CH2:12][CH2:13][CH2:14][CH2:15][N:16]3[CH2:17][CH2:18][N:19]([C:22]4[CH:23]=[CH:24][C:25]5[O:30][C:29]([C:31]([NH2:33])=[O:32])=[CH:28][C:26]=5[CH:27]=4)[CH2:20][CH2:21]3)=[CH:10][NH:11][C:3]=2[CH:2]=1.[ClH:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]#[N:8])=[CH:5][C:4]2[C:9]([CH2:12][CH2:13][CH2:14][CH2:15][N:16]3[CH2:21][CH2:20][N:19]([C:22]4[CH:23]=[CH:24][C:25]5[O:30][C:29]([C:31]([NH2:33])=[O:32])=[CH:28][C:26]=5[CH:27]=4)[CH2:18][CH2:17]3)=[CH:10][NH:11][C:3]=2[CH:2]=1.[ClH:34]>CC(O)C>[CH:1]1[C:6]([C:7]#[N:8])=[CH:5][C:4]2[C:9]([CH2:12][CH2:13][CH2:14][CH2:15][N:16]3[CH2:17][CH2:18][N:19]([C:22]4[CH:23]=[CH:24][C:25]5[O:30][C:29]([C:31]([NH2:33])=[O:32])=[CH:28][C:26]=5[CH:27]=4)[CH2:20][CH2:21]3)=[CH:10][NH:11][C:3]=2[CH:2]=1.[ClH:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |